(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole
Overview
Description
The compound is a hydrazone derivative . Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . The E-Z system for naming alkenes is used to describe the geometric isomers of this compound .
Synthesis Analysis
Hydrazones are usually formed by the action of hydrazine on ketones or aldehydes . Effective methods for the synthesis of hydrazones have been developed, which include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The amide proton (-NH-C=O) and the hydrazone proton (>C=N-NH) are key components in the synthesis process .Molecular Structure Analysis
The molecular structure of hydrazones is based on the structure R1R2C=N−NH2 . The E-Z system is used to analyze the two groups at each end of the double bond. At each end, the two groups are ranked using the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
Hydrazones are susceptible to hydrolysis . When derived from hydrazine itself, hydrazones condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction and are reactants in hydrazone iodination, the Shapiro reaction, and the Bamford-Stevens reaction to vinyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazones depend on their specific structure . For example, hydrazones can undergo a characteristic E to Z photoisomerization after light irradiation for 365 nm .Mechanism of Action
Target of Action
For instance, they are used in medical biotechnology to couple drugs to targeted antibodies . The specific targets for this compound would require further experimental investigation.
Mode of Action
The mode of action of this compound is likely related to its hydrazone group. Hydrazone-based coupling methods are used to couple drugs to targeted antibodies, such as antibodies against a certain type of cancer cell . The hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell . This allows for the targeted delivery and release of the drug within the cell.
Biochemical Pathways
For instance, they are intermediates in the Wolff–Kishner reduction
Pharmacokinetics
It is known that hydrazones have poor oral bioavailability in rats due to severe first-pass metabolic reactions
Result of Action
For instance, they have been found to have anticancer, antiinflammatory, antioxidant, and neuroprotective activities . The specific effects of this compound would require further experimental investigation.
Action Environment
It is known that the stability of the hydrazone-based bond is ph-dependent
Properties
IUPAC Name |
(Z)-3-benzyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3S/c1-18(20-12-14-22(25)15-13-20)26-27-24-28(16-19-8-4-2-5-9-19)23(17-29-24)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3/b26-18+,27-24- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRDZSRENQBOI-IVBPLKSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)/C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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